Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) is a platinum(II) complex classified as an antineoplastic agent due to its anticancer properties. [, , , ] While structurally similar to cisplatin, DACHPt exhibits a distinct spectrum of activity, demonstrating efficacy against certain cisplatin-resistant cancers. [, ] Its research focuses on overcoming limitations like poor solubility and pharmacokinetics. []
Dichloro(1,2-diaminocyclohexane)platinum(II) is derived from the coordination of platinum ions with 1,2-diaminocyclohexane ligands. It belongs to a broader class of compounds known as platinum-based antitumor agents, which also includes cisplatin and oxaliplatin. Its chemical formula is and it is often referred to by its abbreviation DACHPt.
The synthesis of dichloro(1,2-diaminocyclohexane)platinum(II) typically involves the reaction of potassium tetrachloroplatinate with 1,2-diaminocyclohexane in an aqueous solution. The process can be summarized in the following steps:
Dichloro(1,2-diaminocyclohexane)platinum(II) features a square planar geometry typical of many platinum(II) complexes. The molecular structure can be described as follows:
Dichloro(1,2-diaminocyclohexane)platinum(II) participates in various chemical reactions that are significant for its function as an anticancer agent:
The mechanism by which dichloro(1,2-diaminocyclohexane)platinum(II) exerts its anticancer effects involves several key steps:
Dichloro(1,2-diaminocyclohexane)platinum(II) exhibits several notable physical and chemical properties:
Dichloro(1,2-diaminocyclohexane)platinum(II) has significant applications in medical science:
The discovery of cisplatin's antitumor properties in 1965 marked a paradigm shift in cancer chemotherapy, originating from serendipitous observations during bacterial growth experiments [4]. This first-generation platinum complex revolutionized testicular cancer treatment, achieving cure rates exceeding 95%, but its clinical utility was limited by severe nephrotoxicity, neurotoxicity, and inherent resistance development [1] [4]. These limitations catalyzed efforts to develop second-generation analogs, culminating in carboplatin (1980s), which featured a bidentate dicarboxylate ligand that reduced nephrotoxicity but retained cross-resistance with cisplatin [4] [7].
The development of third-generation platinum complexes addressed the critical challenge of resistance. Among thousands evaluated, dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) emerged as a breakthrough candidate in the 1970s due to its distinctive pharmacological profile [1] [9]. Unlike cisplatin analogs, DACHPt contains a bulky, non-hydrolysable 1,2-diaminocyclohexane (DACH) carrier ligand that fundamentally altered biological interactions. Preclinical studies demonstrated no cross-resistance with cisplatin in multiple resistant cancer models and a broader spectrum of activity against various malignancies, particularly colorectal cancers [1] [3]. However, DACHPt's clinical translation faced a significant hurdle: extremely low aqueous solubility (0.25 mg/mL versus cisplatin's 1.2 mg/mL) [1]. This challenge was ingeniously resolved through oxalate modification, yielding oxaliplatin—a soluble DACHPt derivative approved globally in 2002 [1] [3]. Crucially, oxaliplatin functions as a prodrug, with its biological activity entirely dependent on in vivo release of the DACHPt moiety following oxalate displacement by nucleophiles [1] [6].
Table 1: Evolution of Clinically Significant Platinum Anticancer Agents
Generation | Representative Compound | Key Structural Features | Therapeutic Advantages | Limitations |
---|---|---|---|---|
First | Cisplatin | Cis geometry; ammine ligands | Broad-spectrum activity | Severe nephrotoxicity; resistance |
Second | Carboplatin | Cyclobutane-1,1-dicarboxylate | Reduced nephrotoxicity | Cross-resistance with cisplatin |
Third (DACH series) | DACHPt | Bulky DACH carrier ligand | No cross-resistance; enhanced activity against GI cancers | Extremely low aqueous solubility |
Third (Modified) | Oxaliplatin | DACH ligand with oxalate leaving group | Maintained DACHPt activity with improved solubility | Neurotoxicity limitations |
DACHPt (C~6~H~12~Cl~2~N~2~Pt, molecular weight 378.16 g/mol) adopts a characteristic square-planar geometry mandated by its d^8^ Pt(II) center [2] [8]. This coordination environment features two mutually cis chloride ligands (leaving groups) and a bidentate DACH ligand occupying the remaining coordination sites [2] [5]. The crystalline solid decomposes at approximately 280°C without melting and exhibits limited solubility in aqueous media (0.25 mg/mL), necessitating advanced formulation strategies [1] [8]. Spectroscopic characterization reveals distinctive signatures: Pt-Cl stretching vibrations appear between 300-350 cm⁻¹ in infrared spectra, while ^195^Pt NMR displays a characteristic chemical shift near -2100 ppm, reflecting the electronic influence of the aliphatic diamine ligand [4] [7].
The hydrophobic DACH ligand profoundly influences DACHPt's supramolecular behavior. In aqueous environments, DACHPt molecules undergo stacking interactions facilitated by cyclohexane ring associations, forming insoluble aggregates that limit bioavailability [1]. This property has been ingeniously exploited in nanocarrier design: polymeric micelles incorporating poly(ethylene glycol)-poly(glutamic acid) block copolymers (PEG-PGlu) entrap DACHPt via polymer-metal coordination between platinum and carboxylate groups [1] [7]. These micelles achieve remarkable drug loading capacities (~25% w/w) and maintain a uniform hydrodynamic diameter of 40 nm—optimal for enhanced permeability and retention (EPR) effect-mediated tumor targeting [1] [7]. Crucially, micellar encapsulation significantly alters DACHPt's pharmacokinetics, prolonging systemic circulation while facilitating sustained release kinetics. In murine models, DACHPt-loaded micelles demonstrated 5-fold higher tumor accumulation compared to free oxaliplatin at 24 hours post-administration [1].
Table 2: Physicochemical Properties of Dichloro(1,2-diaminocyclohexane)platinum(II)
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C~6~H~12~Cl~2~N~2~Pt | - |
Molecular Weight | 378.16 g/mol | Calculated |
Platinum Content | 51.6% (w/w) | ICP-MS analysis |
Crystal Structure | Square-planar | X-ray diffraction |
Aqueous Solubility | 0.25 mg/mL | Equilibrium solubility (25°C) |
Decomposition Point | 280°C | Differential scanning calorimetry |
Hydrodynamic Diameter (micellar form) | 40 ± 5 nm | Dynamic light scattering |
The DACH ligand confers unique biochemical properties through both steric and stereochemical effects. Its bulky hydrophobic cyclohexane ring sterically hinders DNA repair machinery recognition while inducing greater helical distortion in platinated DNA compared to cisplatin adducts [3] [4]. This structural distinction underlies DACHPt's ability to overcome resistance: the mismatch repair (MMR) complex fails to recognize DACHPt-DNA adducts, preventing the repair cascade typically activated by cisplatin lesions [3]. Consequently, DACHPt maintains efficacy against MMR-deficient tumors, particularly colorectal cancers where this defect is prevalent [3] [6].
The ligand's stereochemistry significantly modulates hydrolysis kinetics—the critical activation step preceding DNA binding. DACHPt undergoes stepwise aquation where chloride ligands are sequentially replaced by water molecules, generating highly reactive electrophiles. Kinetic studies reveal that the trans-(R,R)-DACH isomer exhibits a hydrolysis rate constant (k~1~ = 1.8 × 10⁻⁵ s⁻¹) approximately 3-fold higher than the cis-(R,S) isomer (k~1~ = 5.9 × 10⁻⁶ s⁻¹) in chloride-deficient media [3] [6]. This reactivity difference translates to biological outcomes: the trans-(R,R) configuration forms DNA adducts more rapidly, correlating with enhanced cytotoxicity in vitro [6]. Furthermore, the fully aquated species Pt(DACH)(OH~2~)~2~^2+^ exhibits dramatically accelerated reactivity with biological nucleophiles—its second-order rate constant for guanosine binding is 40-fold higher than DACHPt and 6-fold higher than the monoaquated intermediate [6].
The DACH ligand's hydrophobicity also influences cellular accumulation mechanisms. Unlike cisplatin, which partially relies on copper transporter CTR1, DACHPt uptake is predominantly mediated by organic cation transporters (OCTs) [3] [7]. This distinct transport mechanism contributes to DACHPt's ability to circumvent resistance phenotypes associated with CTR1 downregulation. Additionally, the ligand's hydrophobicity reduces susceptibility to glutathione-mediated detoxification—a common cisplatin resistance mechanism—as evidenced by studies where glutathione depletion minimally sensitizes cells to DACHPt compared to cisplatin [3].
Table 3: Hydrolysis Kinetics and Nucleophile Reactivity of DACHPt Derivatives
Compound | First Hydrolysis Half-life (pH 7.4, 37°C) | Relative Reactivity with Guanosine (k~rel~) | Relative Reactivity with Methionine (k~rel~) |
---|---|---|---|
DACHPt (Pt(DACH)Cl~2~) | ~100 hours | 1.0 (reference) | 1.0 (reference) |
Monoaquated DACHPt (Pt(DACH)Cl(H~2~O)~+~) | ~1.5 hours | 7.0 | 4.2 |
Diaquated DACHPt (Pt(DACH)(H~2~O)~2~^2+^) | Minutes | 40.0 | 32.5 |
Oxaliplatin | >500 hours | 0.2 | 0.3 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7